molecular formula C11H16ClN B1432342 2-Benzylpyrrolidine hydrochloride CAS No. 936225-47-7

2-Benzylpyrrolidine hydrochloride

Cat. No.: B1432342
CAS No.: 936225-47-7
M. Wt: 197.7 g/mol
InChI Key: PSNHTTMLFMMVMP-UHFFFAOYSA-N
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Description

2-Benzylpyrrolidine hydrochloride is an organic compound belonging to the pyrrolidine family. It is characterized by a five-membered nitrogen-containing ring structure with a benzyl group attached to the second carbon. This compound is known for its significant role in medicinal chemistry and various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylpyrrolidine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the reaction of hexane-2,5-dione with aromatic amines in the presence of an organocatalyst like squaric acid .

Industrial Production Methods: Industrial production often employs large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in aqueous medium at elevated temperatures to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Benzylpyrrolidine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzylpyrrolidine hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For instance, it may act on gamma tubulin, influencing cellular processes such as mitosis . The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2-Benzylpyrrolidine hydrochloride stands out due to its benzyl substitution, which enhances its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound in medicinal chemistry for the development of selective drugs .

Properties

IUPAC Name

2-benzylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)9-11-7-4-8-12-11;/h1-3,5-6,11-12H,4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNHTTMLFMMVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzylpyrrolidine hydrochloride
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2-Benzylpyrrolidine hydrochloride
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2-Benzylpyrrolidine hydrochloride
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2-Benzylpyrrolidine hydrochloride
Reactant of Route 5
2-Benzylpyrrolidine hydrochloride
Reactant of Route 6
2-Benzylpyrrolidine hydrochloride

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